molecular formula C12H21Cl2N3 B1522951 1-Benzyl-3-hydrazinylpiperidine dihydrochloride CAS No. 1251924-73-8

1-Benzyl-3-hydrazinylpiperidine dihydrochloride

Cat. No. B1522951
CAS RN: 1251924-73-8
M. Wt: 278.22 g/mol
InChI Key: KGXRQNSSIIAGEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-hydrazinylpiperidine dihydrochloride (1-BHP) is an organic compound belonging to the hydrazinylpiperidine family. It is a heterocyclic compound with a piperidine ring and a benzyl group attached to the nitrogen. It is a white crystalline powder with a melting point of 97°C and is soluble in water and alcohols. 1-BHP is used in various scientific research applications and has many biochemical and physiological effects on the body.

Scientific Research Applications

Antiarrhythmic Research

1-Benzyl-3-hydrazinylpiperidine dihydrochloride has been investigated for its potential use as an antiarrhythmic agent. A study delved into a new chemical substance, Z-2-amino-5-chlor-benzophenon-amidin-hydralazin, which has shown potential antiarrhythmic effects. This research involved examining blood levels after various dosages and forms of administration in patients and volunteers. The study highlighted the possibility of determining the substance using high-pressure liquid chromatography and calculated pharmacokinetic parameters, demonstrating a pharmacokinetic profile similar in humans and animals (Farker et al., 1992).

Neurogenic Compound for Depression

1-Benzyl-3-hydrazinylpiperidine dihydrochloride has been explored in the context of treating major depressive disorder (MDD). NSI-189, a neurogenic compound derived from benzylpiperizine-aminiopyridine, was examined for its tolerability and efficacy in treating MDD. This Phase 1B study involved multiple doses in a double-blind, randomized, placebo-controlled setting. The findings suggested that NSI-189 was well-tolerated across all doses without serious adverse effects. The compound showed promising reductions in depressive and cognitive symptoms, with significant improvements noted in exploratory efficacy measurements (Fava et al., 2015).

properties

IUPAC Name

(1-benzylpiperidin-3-yl)hydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.2ClH/c13-14-12-7-4-8-15(10-12)9-11-5-2-1-3-6-11;;/h1-3,5-6,12,14H,4,7-10,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXRQNSSIIAGEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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